Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro-
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Overview
Description
Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- is a heteroaromatic compound that belongs to the benzothiophene family. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the reaction of 3-aminobenzo[b]thiophene with 4-chloronitrobenzene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Conversion to amines or hydroxylamines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various microorganisms.
Medicine: Explored for potential anticancer activities and as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
149338-07-8 |
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Molecular Formula |
C14H9ClN2O2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)20-14(13)17(18)19/h1-8,16H |
InChI Key |
JQJWQLSRZLNBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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